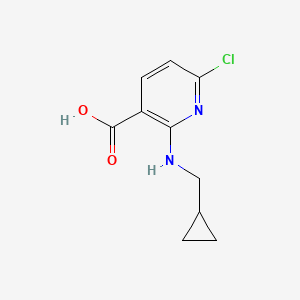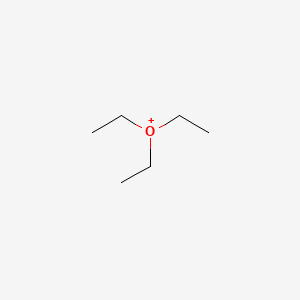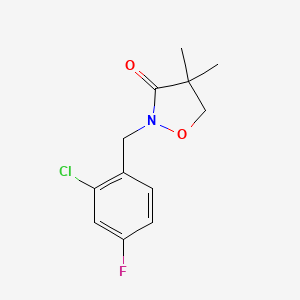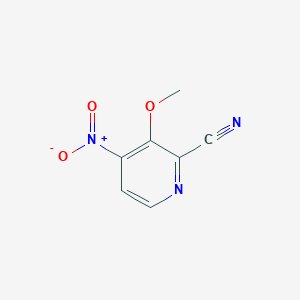
6-chloro-2-(cyclopropylmethylamino)pyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-2-(cyclopropylmethylamino)pyridine-3-carboxylic acid is a chemical compound that belongs to the class of nicotinic acids It is characterized by the presence of a chlorine atom at the 6th position and a cyclopropylmethyl-amino group at the 2nd position of the nicotinic acid structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-(cyclopropylmethylamino)pyridine-3-carboxylic acid typically involves the following steps:
Amination: The cyclopropylmethyl-amino group is introduced through a nucleophilic substitution reaction. This can be done by reacting the chlorinated nicotinic acid with cyclopropylmethylamine under basic conditions, such as using sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
Analyse Des Réactions Chimiques
Types of Reactions
6-chloro-2-(cyclopropylmethylamino)pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles (amines, thiols), basic or neutral conditions.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various nucleophiles replacing the chlorine atom.
Applications De Recherche Scientifique
6-chloro-2-(cyclopropylmethylamino)pyridine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting nicotinic acetylcholine receptors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: It is used in studies to understand the structure-activity relationships of nicotinic acid derivatives and their biological effects.
Industrial Applications: The compound may be utilized in the development of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-chloro-2-(cyclopropylmethylamino)pyridine-3-carboxylic acid involves its interaction with molecular targets such as nicotinic acetylcholine receptors. The compound binds to these receptors, modulating their activity and influencing neurotransmission. This interaction can lead to various physiological effects, depending on the specific receptor subtype and the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nicotinic Acid: The parent compound, lacking the chlorine and cyclopropylmethyl-amino groups.
6-Chloronicotinic Acid: Similar structure but without the cyclopropylmethyl-amino group.
2-Aminonicotinic Acid: Similar structure but without the chlorine atom and with a different amino group.
Uniqueness
6-chloro-2-(cyclopropylmethylamino)pyridine-3-carboxylic acid is unique due to the presence of both the chlorine atom and the cyclopropylmethyl-amino group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for specific applications in medicinal chemistry and organic synthesis.
Propriétés
Formule moléculaire |
C10H11ClN2O2 |
|---|---|
Poids moléculaire |
226.66 g/mol |
Nom IUPAC |
6-chloro-2-(cyclopropylmethylamino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H11ClN2O2/c11-8-4-3-7(10(14)15)9(13-8)12-5-6-1-2-6/h3-4,6H,1-2,5H2,(H,12,13)(H,14,15) |
Clé InChI |
YPFFCWIWMJAHDX-UHFFFAOYSA-N |
SMILES canonique |
C1CC1CNC2=C(C=CC(=N2)Cl)C(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4'-Chloro-3-fluoro[1,1'-biphenyl]-4-amine](/img/structure/B8711485.png)

![tert-butyl N-[(3-bromo-5-cyanophenyl)methyl]carbamate](/img/structure/B8711495.png)




![(1S,2S,4R)-4-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)cyclopentan-1-ol](/img/structure/B8711542.png)

![(S)-1-(1-Phenyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B8711559.png)

![Ethyl 4-[(3-phenylpropyl)amino]benzoate](/img/structure/B8711572.png)

